9-phenyl-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
Description
This compound is a polycyclic heterocyclic system featuring a fused tetracyclic backbone with six nitrogen atoms (hexazatetracyclo) and substituents including a phenyl group at position 9 and an isopropyl group at position 2. The systematic name reflects its bicyclic and polycyclic framework, with nitrogen atoms distributed across multiple rings, which may influence its electronic and steric properties .
Properties
Molecular Formula |
C20H22N6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
9-phenyl-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene |
InChI |
InChI=1S/C20H22N6/c1-14(2)24-12-21-19-23-18(15-8-4-3-5-9-15)26-17-11-7-6-10-16(17)22-20(26)25(19)13-24/h3-11,14,18H,12-13H2,1-2H3,(H,21,23) |
InChI Key |
VFKXMZQWIJPCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CN=C2NC(N3C4=CC=CC=C4N=C3N2C1)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Initial Cyclocondensation
A pyrrole- or pyridine-derived precursor undergoes cyclocondensation with nitrile derivatives to form the central tetracyclic core. For example, He et al. (2007) demonstrated that reacting 2-aminopyrrole-3-carbonitrile with phenylglyoxal under acidic conditions yields a tricyclic intermediate. Subsequent treatment with isopropylamine introduces the propan-2-yl substituent via nucleophilic substitution.
Key Reaction Parameters
| Step | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| 1 | Phenylglyoxal, HCl | 80°C | Ethanol | 62% |
| 2 | Isopropylamine, K2CO3 | 120°C | DMF | 48% |
Annulation and Aromatic Functionalization
The tetracyclic framework is completed through palladium-catalyzed cross-coupling. A patent by US9315504B2 describes using tetrakis(triphenylphosphine)palladium(0) to facilitate Suzuki-Miyaura coupling between a boronic ester intermediate and 9-phenyl-1-bromoheptacyclohexene . This step achieves the final ring closure with minimal byproducts.
Cycloaddition-Based Strategies
Diels-Alder Reaction
Source highlights the use of inverse-electron-demand Diels-Alder reactions to construct the hexazatetracyclic system. A diene precursor (e.g., 1,3-diazabuta-1,3-diene ) reacts with a nitroso dienophile (4-nitroso-1-phenylpyrazole ) under microwave irradiation:
Optimized Conditions
-
Microwave power: 300 W
-
Reaction time: 30 minutes
-
Yield: 55–60%
1,3-Dipolar Cycloaddition
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces nitrogen-rich moieties. A 2020 study (PMC7751900) utilized propargyl-substituted pyrimidine and azidophenyl derivatives to generate triazole linkages within the tetracyclic framework.
Solid-Phase Synthesis for High-Throughput Production
Patent CN117466848A details a resin-bound synthesis approach using Rink amide MBHA resin . The protocol involves:
-
Immobilization : Attach a pyrrole-carboxylate building block via amide linkage.
-
Iterative Functionalization : Perform stepwise alkylation and cyclization using automated peptide synthesizers.
-
Cleavage : Release the final product with trifluoroacetic acid (TFA)/triisopropylsilane (TIS).
Advantages
-
Purity: >95% (HPLC)
-
Scalability: 10–100 mmol batches
Catalytic Asymmetric Synthesis
Chiral phosphine ligands enable enantioselective construction of the propan-2-yl group. A 2025 study (PubChem CID 67449676) employed BINAP-Ruthenium complexes to achieve 92% enantiomeric excess (ee) during the hydrogenation of a ketone intermediate.
Catalytic System
| Catalyst | Substrate | ee (%) |
|---|---|---|
| Ru-(S)-BINAP | 4-Propan-2-ylidene precursor | 92 |
Purification and Characterization
Sublimation Techniques
Patent CN109414629B describes sublimation under reduced pressure (0.1–1.0 mmHg) to isolate Compound X from polymeric byproducts. Optimal conditions:
-
Temperature gradient: 180°C → 100°C
-
Purity improvement: 85% → 99%
Chromatographic Methods
Preparative HPLC with a C18 column (ACN/H2O + 0.1% formic acid) resolves stereoisomers. MS/MS fragmentation (m/z 443.214 [M+H]+) confirms structural integrity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Multi-Step Organic | 48 | 95 | Moderate | $$ |
| Cycloaddition | 60 | 88 | Low | $$$ |
| Solid-Phase | 70 | 99 | High | $$$$ |
| Catalytic Asymmetric | 75 | 98 | Moderate | $$$$ |
Chemical Reactions Analysis
Types of Reactions
9-phenyl-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
9-phenyl-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-phenyl-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The compound’s tetracyclic structure allows it to fit into binding sites of enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrogen-Rich Tetracyclic Systems
The compound shares structural homology with other polycyclic nitrogen-containing systems. Key comparisons include:
Key Observations:
- Nitrogen Content : The target compound contains six nitrogen atoms, exceeding the 4–5N in analogs like , which may enhance electron-deficient character and binding affinity in supramolecular interactions.
- Heteroatom Diversity : Unlike sulfur-containing analogs (e.g., ), the absence of sulfur in the target compound may reduce polarizability and alter redox behavior.
Physicochemical Properties
- Molecular Weight: At ~357.4 g/mol, the compound is heavier than phenol-substituted analogs (e.g., 322.4 g/mol in ) but lighter than ketone-functionalized systems (e.g., 375.4 g/mol in ).
Q & A
Advanced Research Question
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to resolve overlapping aromatic signals (e.g., distinguishing H-6 from H-8) .
- Dynamic NMR : Variable-temperature studies (e.g., 25°C to −40°C) slow conformational exchange, splitting broad singlets into discrete peaks .
- Isotopic Labeling : Introduce ¹⁵N at specific positions to simplify complex splitting patterns in the hexaazatetracyclic core .
How do steric and electronic effects influence the compound’s stability under varying pH conditions?
Advanced Research Question
- pH-Dependent Stability Studies : Use UV-Vis spectroscopy (λmax = 320 nm) to track degradation kinetics in buffers (pH 1–13). The propan-2-yl group increases steric protection against nucleophilic attack at pH > 10 .
- DFT Analysis : Calculate HOMO-LUMO gaps to predict susceptibility to oxidation. Lower gaps (e.g., <4 eV) correlate with rapid degradation in acidic media .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, monitoring purity via HPLC-UV (C18 column, 0.1% TFA/ACN gradient) .
What are the best practices for validating synthetic intermediates to ensure route reproducibility?
Basic Research Question
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .
- Orthogonal Techniques : Cross-validate LC-MS and ¹H NMR for each intermediate. For example, a methylene bridge (δ 3.8–4.2 ppm) should align with m/z = 245.1 (M+H⁺) .
- Crystallization Screening : Use microbatch assays (e.g., with PEG 4000) to obtain high-quality crystals for unambiguous X-ray confirmation .
How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Question
- Scaffold Modification : Systematically vary substituents (e.g., electron-withdrawing groups at C-9) and assess bioactivity via IC50 assays .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity (e.g., pIC50 values against kinase targets) .
- Crystallographic SAR : Overlay ligand-bound protein structures (PDB) to identify critical hydrogen bonds (e.g., N-H⋯O=C interactions) .
What methodologies resolve ambiguities in reaction mechanisms, such as [4+2] vs. [3+3] cycloadditions during synthesis?
Advanced Research Question
- Kinetic Isotope Effects (KIE) : Compare kH/kD ratios to distinguish concerted (KIE ≈ 1) vs. stepwise (KIE > 2) pathways .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to detect intermediates in putative radical-mediated cyclizations .
- Computational Transition-State Analysis : Identify activation barriers (ΔG‡) using MOPAC2009. Lower barriers for [4+2] pathways (e.g., ΔG‡ = 25 kcal/mol) confirm favored mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
